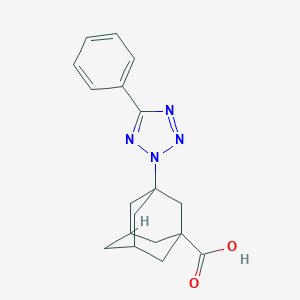

3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C19H22N4O2 and a molecular weight of 338.4 .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, “(5-phenyl-tetrazol-2-yl)-acetic acid methyl ester”, was determined by single crystal X-ray diffraction . The tetrazole and phenyl rings are coplanar with the acetate group oriented perpendicular to the plane .科学的研究の応用

Synthesis and Structural Applications

3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid and related compounds have been synthesized and investigated for their unique structural properties, particularly in the context of coordination polymers and metal-organic frameworks (MOFs). The synthesis of such compounds often involves the reaction of adamantane derivatives with azoles, including tetrazoles, under specific conditions to yield bifunctional angle-shaped building blocks. These building blocks have been utilized to prepare both one-dimensional (1D) and two-dimensional (2D) coordination polymers with metals like copper(II) and nickel(II). The structural versatility of these compounds is highlighted by their application in creating diverse coordination polymers with varying dimensionalities and properties (Pavlov et al., 2019).

Catalytic Applications

Some derivatives of this compound have been explored for their catalytic capabilities. For instance, complexes formed from such adamantane-based ligands have shown potential as catalysts in specific chemical reactions, such as the Chan-Evans-Lam arylation reaction. The unique structural properties of these compounds, coupled with their ability to coordinate with metal ions, make them suitable candidates for catalysis, offering a novel approach to facilitating chemical transformations (Pavlov et al., 2019).

Antiviral Properties

Research has also explored the antiviral properties of adamantane derivatives, particularly those incorporating tetrazole groups. For example, compounds synthesized from reactions involving adamantane and tetrazole derivatives have shown moderate inhibitory activity against certain strains of the influenza virus. This suggests potential applications of these compounds in the development of antiviral medications, highlighting the broad utility of adamantane derivatives in medicinal chemistry (Mikolaichuk et al., 2021).

Antimicrobial Activity

In addition to antiviral properties, some adamantane derivatives have been evaluated for their antimicrobial activity. Compounds derived from adamantane and heterocyclic aldehydes, including those with tetrazole groups, have been tested against a range of bacteria and fungi. These studies indicate that certain adamantane-based compounds exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in antimicrobial drug development (El-Emam et al., 2012).

特性

IUPAC Name |

3-(5-phenyltetrazol-2-yl)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-16(24)17-7-12-6-13(8-17)10-18(9-12,11-17)22-20-15(19-21-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJXUUWVZPYPQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

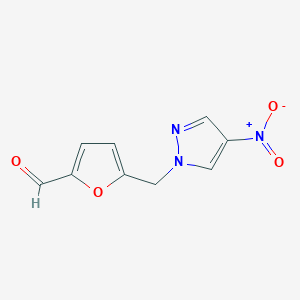

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

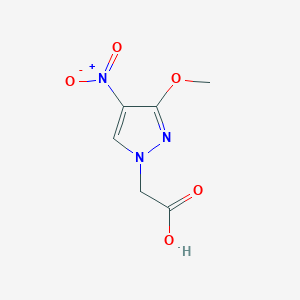

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)